N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-(2-methoxyphenyl)ethylamine with 4,5-dimethylthiophene-3-carboxylic acid using coupling reagents such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) under mild reaction conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using higher temperatures and pressures or employing continuous flow reactors.
Chemical Reactions Analysis
N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: A simpler thiophene derivative with similar biological activities but different chemical properties.
4,5-Dimethylthiophene-3-carboxamide: Lacks the 2-(2-methoxyphenyl)ethyl group, resulting in different biological and chemical properties.
2-(2-Methoxyphenyl)ethylthiophene: Lacks the carboxamide group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-12(2)20-10-14(11)16(18)17-9-8-13-6-4-5-7-15(13)19-3/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLOBMMPGLHCQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCCC2=CC=CC=C2OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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